Cas no 2171251-06-0 ((3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid)

(3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid is a specialized organic compound with unique structural features. This compound exhibits high purity and stability, making it suitable for advanced chemical synthesis and research applications. Its distinct functional groups offer versatile reactivity, facilitating the development of complex organic molecules.
(3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid structure
2171251-06-0 structure
Product name:(3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid
CAS No:2171251-06-0
MF:C28H36N2O5
MW:480.595848083496
CID:5874942
PubChem ID:165820937

(3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid
    • 2171251-06-0
    • (3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
    • EN300-1579789
    • Inchi: 1S/C28H36N2O5/c1-17(2)23(15-24(31)32)29-25(33)27(3,4)28(5,6)30-26(34)35-16-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-23H,15-16H2,1-6H3,(H,29,33)(H,30,34)(H,31,32)/t23-/m1/s1
    • InChI Key: OCCKCIIMGOMQAP-HSZRJFAPSA-N
    • SMILES: O(CC1C2C=CC=CC=2C2C=CC=CC1=2)C(NC(C)(C)C(C)(C)C(N[C@H](CC(=O)O)C(C)C)=O)=O

Computed Properties

  • Exact Mass: 480.26242225g/mol
  • Monoisotopic Mass: 480.26242225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 755
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 105Ų

(3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1579789-5.0g
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
5g
$9769.0 2023-06-04
Enamine
EN300-1579789-0.5g
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
0.5g
$3233.0 2023-06-04
Enamine
EN300-1579789-0.05g
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
0.05g
$2829.0 2023-06-04
Enamine
EN300-1579789-0.25g
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
0.25g
$3099.0 2023-06-04
Enamine
EN300-1579789-1.0g
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
1g
$3368.0 2023-06-04
Enamine
EN300-1579789-100mg
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
100mg
$2963.0 2023-09-24
Enamine
EN300-1579789-10000mg
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
10000mg
$14487.0 2023-09-24
Enamine
EN300-1579789-5000mg
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
5000mg
$9769.0 2023-09-24
Enamine
EN300-1579789-2.5g
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
2.5g
$6602.0 2023-06-04
Enamine
EN300-1579789-50mg
(3R)-3-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanamido]-4-methylpentanoic acid
2171251-06-0
50mg
$2829.0 2023-09-24

Additional information on (3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid

(3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid (CAS No. 2171251-06-0): An Overview of a Novel Amino Acid Derivative

(3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid (CAS No. 2171251-06-0) is a sophisticated amino acid derivative that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a fluorenylmethoxycarbonyl (Fmoc) protecting group and a complex side chain with multiple methyl groups. These attributes make it an intriguing candidate for various applications, particularly in the development of novel therapeutic agents and as a building block in peptide synthesis.

The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under mild conditions and ease of removal. The presence of this group in (3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid ensures that the amino functionality remains protected during synthetic manipulations, allowing for precise control over the sequence and structure of peptides. This is particularly important in the synthesis of bioactive peptides and proteins, where maintaining the integrity of the primary structure is crucial for biological activity.

The side chain of this compound, which includes multiple methyl groups, imparts additional stability and hydrophobicity to the molecule. These properties are beneficial in several contexts. For instance, in drug design, hydrophobic side chains can enhance the membrane permeability of small molecules, potentially improving their bioavailability and efficacy. Additionally, the presence of multiple methyl groups can influence the conformational flexibility and binding affinity of peptides, making this compound a valuable tool for optimizing the pharmacological properties of therapeutic peptides.

Recent studies have highlighted the potential applications of (3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid in various areas of biomedical research. One notable application is in the development of peptidomimetics for treating neurodegenerative diseases. Peptidomimetics are designed to mimic the structure and function of natural peptides while offering improved stability and pharmacokinetic properties. The unique structural features of this compound make it an ideal candidate for such applications, as it can be readily incorporated into peptidomimetic scaffolds to enhance their biological activity.

In addition to its potential in drug design, (3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid has also been explored for its use in chemical biology research. Chemical biology involves the use of chemical tools to study biological processes at the molecular level. This compound can serve as a valuable probe for investigating protein-protein interactions and other cellular processes. Its ability to be selectively modified through chemical synthesis allows researchers to create tailored probes that can provide insights into complex biological systems.

The synthesis of (3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid typically involves several steps, including the protection of functional groups, coupling reactions, and deprotection steps. Recent advancements in synthetic methodologies have made it possible to produce this compound with high purity and yield. For example, the use of advanced coupling reagents and optimized reaction conditions has significantly improved the efficiency of the synthesis process.

In conclusion, (3R)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2,3-trimethylbutanamido-4-methylpentanoic acid (CAS No. 2171251-06-0) is a versatile and promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive candidate for developing novel therapeutic agents and as a building block in peptide synthesis. Ongoing research continues to explore its full potential, contributing to advancements in drug discovery and chemical biology.

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